4-(2-hydroxyethyl)-2,6-dimethoxyphenol
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Overview
Description
4-(2-Hydroxyethyl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a phenolic ring substituted with two methoxy groups and a hydroxyethyl group
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes involved in primary metabolic pathways or proteins carrying out essential physiological functions .
Mode of Action
This interaction could potentially disrupt the normal functioning of the target, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical processes, including the inhibition of enzymes involved in primary metabolic pathways .
Pharmacokinetics
Similar compounds have been shown to have rapid metabolism and clearance .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may have potential anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds or enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol typically involves the alkylation of 2,6-dimethoxyphenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the hydroxyethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives.
Scientific Research Applications
4-(2-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its phenolic structure, which is known to exhibit various biological activities.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and antioxidant.
Comparison with Similar Compounds
4-Hydroxy-2-methoxyphenol: Similar structure but lacks the hydroxyethyl group.
2,6-Dimethoxyphenol: Lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)phenol: Lacks the methoxy groups.
Uniqueness: 4-(2-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to the presence of both methoxy and hydroxyethyl groups on the phenolic ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
20824-45-7 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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